molecular formula C19H19ClN2O4S B2864168 1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878425-70-8

1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2864168
M. Wt: 406.88
InChI Key: RTQBKCNQXHHLSI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Multifunctional Mononuclear Complexes

Research on bisthienylethenes containing N,O-donor binding sites has led to the synthesis of multifunctional mononuclear complexes. These complexes have been characterized for their distinct Co(II) coordination geometry and demonstrate various behaviors, including magnetic relaxation and photochromic properties, under specific conditions. Such studies contribute to the understanding of materials that could have applications in molecular magnets and photoresponsive materials (Deng-Ke Cao et al., 2015).

Corrosion Inhibition

Imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies provide insights into how specific functional groups, such as OH, NH2, and OCH3, impact the corrosion inhibition performance, which is crucial for developing more effective and environmentally friendly corrosion inhibitors (M. Prashanth et al., 2021).

Antiulcer Agents

New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. These compounds have shown good cytoprotective properties in ethanol and HCl models, contributing to the search for new therapeutic agents in treating ulcers (J. Starrett et al., 1989).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

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properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-12-7-8-13(9-14(12)20)21-16-10-27(24,25)11-17(16)22(19(21)23)15-5-3-4-6-18(15)26-2/h3-9,16-17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQBKCNQXHHLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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